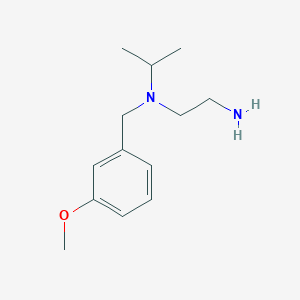N*1*-Isopropyl-N*1*-(3-methoxy-benzyl)-ethane-1,2-diamine
CAS No.:
Cat. No.: VC13372490
Molecular Formula: C13H22N2O
Molecular Weight: 222.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H22N2O |
|---|---|
| Molecular Weight | 222.33 g/mol |
| IUPAC Name | N'-[(3-methoxyphenyl)methyl]-N'-propan-2-ylethane-1,2-diamine |
| Standard InChI | InChI=1S/C13H22N2O/c1-11(2)15(8-7-14)10-12-5-4-6-13(9-12)16-3/h4-6,9,11H,7-8,10,14H2,1-3H3 |
| Standard InChI Key | CXEXDVLKIQFKRQ-UHFFFAOYSA-N |
| SMILES | CC(C)N(CCN)CC1=CC(=CC=C1)OC |
| Canonical SMILES | CC(C)N(CCN)CC1=CC(=CC=C1)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N¹-Isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine belongs to the class of secondary diamines, characterized by two amine groups bonded to adjacent carbon atoms in an ethane chain. Its molecular formula is C₁₃H₂₂N₂O, derived by substituting one amine group with an isopropyl moiety (-C₃H₇) and the other with a 3-methoxy-benzyl group (-C₆H₄(OCH₃)CH₂-). The molecular weight is approximately 222.33 g/mol, calculated as follows:
Structural Analogues and Comparative Analysis
Structural analogs such as N¹-(3-chloro-benzyl)-N¹-ethyl-ethane-1,2-diamine (CAS: 61694-81-3) and N¹-isopropyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine share similar backbones but differ in substituents. Key comparisons include:
The methoxy group’s electron-donating nature enhances the benzyl ring’s electron density, potentially influencing reactivity in nucleophilic substitutions or coordination chemistry .
Synthesis and Production
Synthetic Pathways
While no direct synthesis protocols for N¹-isopropyl-N¹-(3-methoxy-benzyl)-ethane-1,2-diamine are documented, analogous routes for methyl- and chloro-substituted diamines suggest a two-step alkylation strategy:
-
Step 1: Reaction of ethane-1,2-diamine with 3-methoxy-benzyl chloride under basic conditions to yield N¹-(3-methoxy-benzyl)-ethane-1,2-diamine.
-
Step 2: Subsequent alkylation with isopropyl bromide to introduce the isopropyl group.
This method mirrors the production of N¹-(3-methyl-benzyl) analogs, where batch reactors optimize temperature (60–80°C) and pressure (1–2 atm) to achieve yields exceeding 70%.
Industrial-Scale Considerations
Industrial production would require:
-
Purification: Column chromatography or recrystallization to isolate the diamine from by-products like unreacted starting materials or mono-alkylated intermediates.
-
Quality Control: HPLC or GC-MS to verify purity ≥95%, a standard threshold for pharmaceutical intermediates .
Chemical Properties and Reactivity
Physicochemical Characteristics
-
Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amine groups’ hydrogen-bonding capacity. Limited solubility in water due to the hydrophobic benzyl and isopropyl substituents.
-
Basicity: The methoxy group’s electron-donating effect increases the amine’s basicity compared to chloro-substituted analogs. Estimated pKa values for the amine groups range from 9.5–10.5 .
Reactivity Profile
The compound’s bifunctional nature enables diverse reactions:
-
Coordination Chemistry: Acts as a bidentate ligand, forming stable complexes with transition metals like Cu(II) or Ni(II). These complexes are explored for catalytic applications .
-
Acylation: Reacts with acyl chlorides to form amides, a reaction exploited in peptide-mimetic drug design.
Pharmaceutical and Industrial Applications
Industrial Uses
-
Polymer Chemistry: Serves as a crosslinking agent in epoxy resins, enhancing thermal stability and mechanical strength.
-
Agrochemicals: Intermediate in synthesizing herbicides with improved leaf permeability due to the methoxy group’s lipophilicity .
Future Research Directions
-
Synthetic Optimization: Develop one-pot synthesis methods to improve yield and reduce waste.
-
Biological Screening: Evaluate the compound’s efficacy against cancer cell lines or microbial pathogens.
-
Computational Modeling: Use DFT calculations to predict reactivity and optimize ligand design for metal-organic frameworks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume